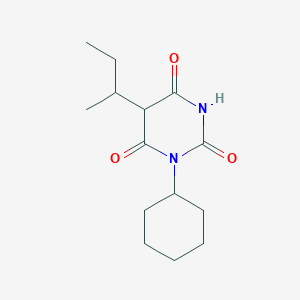

5-sec-Butyl-1-cyclohexylbarbituric acid

描述

属性

CAS 编号 |

841-72-5 |

|---|---|

分子式 |

C14H22N2O3 |

分子量 |

266.34 g/mol |

IUPAC 名称 |

5-butan-2-yl-1-cyclohexyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H22N2O3/c1-3-9(2)11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,15,17,19) |

InChI 键 |

IIZVQKTYLZFJCU-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 5-sec-Butyl-1-cyclohexylbarbituric acid with structurally related barbiturates:

*Estimated based on structural analogs.

Key Observations:

- Solubility : Like 5-butyl-5-phenylbarbituric acid, the cyclohexyl substituent may reduce aqueous solubility, favoring dissolution in organic solvents .

- Melting Points : Linear alkyl chains (e.g., n-butyl in 5-butyl-5-ethylbarbituric acid) correlate with higher melting points (126°C) due to crystallinity, whereas bulky substituents (e.g., cyclohexyl) likely lower melting points .

Pharmacological Activity

- This compound : Activity is uncharacterized in the evidence, but cyclohexyl groups in barbiturates (e.g., 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid) are associated with prolonged sedative effects due to slower metabolic clearance .

- Cyclopentobarbital: Classified as an intermediate-acting sedative-hypnotic, with duration influenced by the cyclopentenyl group’s metabolic stability .

Stability and Toxicity

- Stability : Cyclohexyl-substituted barbiturates (e.g., 5-(1-cyclohexen-1-yl) derivatives) are stable under recommended storage conditions but may degrade under strong acids/bases .

- Toxicity: While data is absent for the target compound, structurally similar barbiturates (e.g., 5-butyl-5-ethylbarbituric acid) exhibit acute toxicity profiles typical of sedative-hypnotics, including respiratory depression at high doses .

常见问题

Basic Research Questions

Q. What are the validated synthesis protocols for 5-sec-Butyl-1-cyclohexylbarbituric acid, and how can purity be ensured during preparation?

- Methodology : Synthesis typically involves cyclocondensation of substituted urea derivatives with diethyl sec-butylmalonate under acidic conditions. Key steps include temperature control (e.g., reflux in anhydrous ethanol) and stoichiometric optimization to minimize side products. Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .

- Quality Control : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR to verify cyclohexyl proton signals) and gas chromatography (GC) for solvent residue analysis. Cross-validate with elemental analysis (C, H, N) to confirm empirical formula .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity for low-concentration detection. Optimize mobile phase composition (e.g., 0.1% formic acid in water/methanol) to enhance ionization efficiency. For UV-based methods, validate linearity (R² ≥ 0.995) across the expected concentration range and assess matrix effects via spike-and-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodology : Conduct a systematic meta-analysis to identify variability sources (e.g., differences in assay conditions, cell lines, or animal models). Use in vitro binding assays (e.g., radioligand displacement) to compare affinity constants under standardized protocols. Apply Hill slope analysis to assess cooperativity differences that may explain divergent dose-response curves .

- Theoretical Frameworks : Align conflicting data with molecular docking simulations to evaluate binding site interactions. For example, use AutoDock Vina to model interactions with GABA_A receptor subtypes and correlate results with functional assay outcomes .

Q. What factorial design strategies are optimal for studying substituent effects on the barbituric acid core’s physicochemical properties?

- Methodology : Implement a 2³ factorial design to test variables like alkyl chain length (sec-butyl vs. cyclohexyl), solvent polarity, and reaction temperature. Measure outcomes (e.g., logP, solubility) and perform ANOVA to identify significant interactions. Response surface methodology (RSM) can optimize conditions for desired properties (e.g., enhanced blood-brain barrier permeability) .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

- Methodology : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450-mediated oxidation sites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and UPLC-QTOF-MS to identify phase I metabolites. Compare half-life (t½) values across species to extrapolate human pharmacokinetics .

Q. What strategies ensure scalability of this compound synthesis without compromising yield or purity?

- Methodology : Apply process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR to track reaction progress). Optimize crystallization conditions (e.g., anti-solvent addition rate) using QbD principles. For large-scale purification, evaluate continuous chromatography systems (e.g., simulated moving bed) to reduce solvent use and improve throughput .

Methodological Best Practices

- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for spectral data consistency .

- Ethical Compliance : Adhere to OSHA/NIOSH guidelines for handling barbituric acid derivatives, including PPE requirements and waste disposal protocols .

- Literature Synthesis : Critically analyze prior studies to identify gaps (e.g., understudied off-target effects) and design hypothesis-driven experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。